7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Potent and selective dopamine D1 receptor antagonist (Ki values are 0.08 - 1.9 nM and 6 - 45 nM for D1 and D2 receptors respectively). Also displays moderate affinity for the 5-HT2A receptor (Ki = 20 nM). Active in vivo.
Brand Name:
Vulcanchem
CAS No.:
274694-98-3
VCID:
VC0004392
InChI:
InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3
SMILES:
CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3
Molecular Formula:
C20H22N2
Molecular Weight:
290.4 g/mol
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
CAS No.: 274694-98-3
Inhibitors
VCID: VC0004392
Molecular Formula: C20H22N2
Molecular Weight: 290.4 g/mol
CAS No. | 274694-98-3 |
---|---|
Product Name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine |
Molecular Formula | C20H22N2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | 11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene |
Standard InChI | InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3 |
Standard InChIKey | YEWGIGCYIAMFMA-UHFFFAOYSA-N |
SMILES | CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 |
Canonical SMILES | CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 |
Description | Potent and selective dopamine D1 receptor antagonist (Ki values are 0.08 - 1.9 nM and 6 - 45 nM for D1 and D2 receptors respectively). Also displays moderate affinity for the 5-HT2A receptor (Ki = 20 nM). Active in vivo. |
Synonyms | 7-methyl-6,7,8,9,14,15-hexahydro-5H-benz(d)indolo(2,3-g)azecine LE 300 LE-300 |
PubChem Compound | 4350931 |
Last Modified | Nov 11 2021 |
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